molecular formula C16H19NO4S B12609073 Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate CAS No. 646066-83-3

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate

Cat. No.: B12609073
CAS No.: 646066-83-3
M. Wt: 321.4 g/mol
InChI Key: GPZGFKFBYZPUNH-UHFFFAOYSA-N
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Description

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is an organic compound that features a benzenesulfonyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Sulfonamides, sulfonate esters.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is unique due to the combination of its functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both the benzenesulfonyl and cyano groups provides a versatile platform for further chemical modifications and biological investigations.

Biological Activity

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)8.3
A549 (Lung)15.0

These results suggest that the compound may act as a potential lead for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with:

  • Apoptosis Pathways : Inducing apoptosis in cancer cells by activating caspases.
  • Cell Cycle Regulation : Arresting the cell cycle at the G2/M phase.

Case Studies

  • In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The tumors showed decreased vascularization, indicating potential antiangiogenic properties.
  • Synergistic Effects : In combination therapy studies, this compound exhibited synergistic effects when used alongside established chemotherapeutics such as doxorubicin and cisplatin, enhancing overall efficacy while reducing toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the sulfonyl and cyano groups have been explored to enhance potency and selectivity:

ModificationEffect on Activity
Replacement of benzenesulfonylIncreased selectivity
Alteration of cyano groupEnhanced cytotoxicity

Properties

CAS No.

646066-83-3

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate

InChI

InChI=1S/C16H19NO4S/c1-21-16(18)11-7-2-4-8-14(12-17)13-22(19,20)15-9-5-3-6-10-15/h3,5-6,8-10H,2,4,7,11,13H2,1H3

InChI Key

GPZGFKFBYZPUNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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